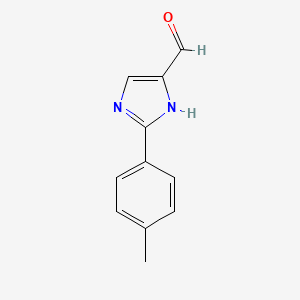
2-(p-Tolyl)imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the imidazole ring at the 2-position and an aldehyde group at the 4-position. Imidazole derivatives are known for their wide range of biological and chemical properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of p-tolylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or iron to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(p-Tolyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-(p-Tolyl)imidazole-4-carboxylic acid.
Reduction: 2-(p-Tolyl)imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(p-Tolyl)imidazole-4-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . These interactions can affect various biological processes, including cell signaling, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Known for its antimicrobial activity.
4-Imidazolecarboxaldehyde: Used in the synthesis of biologically active compounds and as a building block for more complex molecules.
Uniqueness: 2-(p-Tolyl)imidazole-4-carbaldehyde is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other imidazole derivatives .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-12-6-10(7-14)13-11/h2-7H,1H3,(H,12,13) |
Clé InChI |
CWLLIYHCQCDHEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)

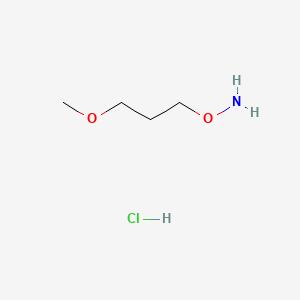
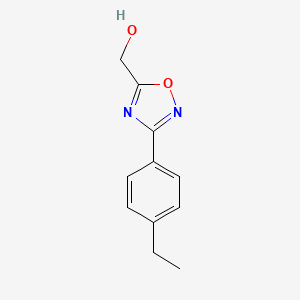
![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

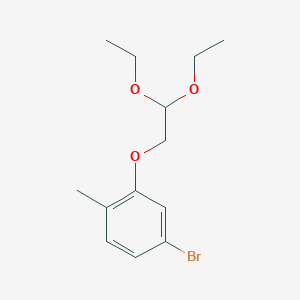
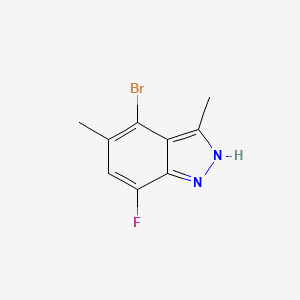
![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)
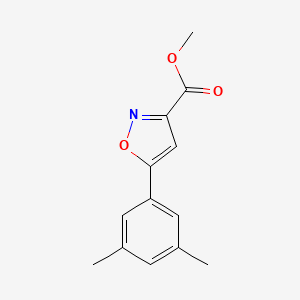
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)


